4,4'-(Ethyne-1,2-diyl)dibenzenethiol

Catalog No.
S3339664
CAS No.
322639-14-5
M.F
C14H10S2
M. Wt
242.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(Ethyne-1,2-diyl)dibenzenethiol

CAS Number

322639-14-5

Product Name

4,4'-(Ethyne-1,2-diyl)dibenzenethiol

IUPAC Name

4-[2-(4-sulfanylphenyl)ethynyl]benzenethiol

Molecular Formula

C14H10S2

Molecular Weight

242.4 g/mol

InChI

InChI=1S/C14H10S2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H

InChI Key

LNKHLBJTPTUOFP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)S)S

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)S)S

4,4'-(Ethyne-1,2-diyl)dibenzenethiol is an organic compound distinguished by its structural features, which include two benzene rings linked by an ethyne (acetylene) moiety, with thiol groups (-SH) attached to each benzene ring. This compound is represented by the chemical formula C14H10S2 and has a CAS number of 322639-14-5. The presence of thiol groups provides unique chemical properties, making it a valuable compound in various chemical and biological applications.

Oxidation: The thiol groups can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: The compound can undergo reduction to yield corresponding benzene derivatives with reduced thiol functionalities, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiol groups can engage in nucleophilic substitution reactions, allowing for the formation of new compounds with different functional groups. Typical reagents for these reactions include alkyl halides or acyl chlorides.

Major Products

The primary products from these reactions include:

  • Disulfides
  • Reduced benzene derivatives
  • Substituted benzene compounds with various functional groups.

The synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol typically involves the following steps:

Formation of the Ethyne Linkage: This is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. In this reaction, two benzene derivatives containing halide groups are coupled to form the ethyne linkage.

Introduction of Thiol Groups: The thiol groups are introduced via nucleophilic substitution reactions where a suitable thiolating agent reacts with the benzene rings.

Industrial Production Methods

For large-scale production, industrial methods may utilize continuous flow reactors and high-throughput screening to optimize reaction conditions and improve cost-effectiveness. These methods often involve similar synthetic routes but are tailored for efficiency in producing significant quantities of the compound.

4,4'-(Ethyne-1,2-diyl)dibenzenethiol has various applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.
  • Biology: The compound is utilized in studying thiol-based biochemical processes and detecting biomolecules containing thiols.
  • Industry: It finds use in producing polymers, coatings, and materials with specific chemical properties.

The interactions of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol with other molecules can be significant due to its thiol groups. These interactions may involve:

  • Formation of disulfide bonds with other thiols.
  • Participation in redox reactions.
  • Binding to metal ions or other electrophiles due to its nucleophilic nature.

These properties make it a candidate for further studies in biochemical assays and material science applications.

Several compounds share structural similarities with 4,4'-(Ethyne-1,2-diyl)dibenzenethiol. Here is a comparison highlighting their uniqueness:

Compound NameFunctional GroupsUnique Features
4,4'-(Ethyne-1,2-diyl)dibenzaldehydeAldehydeContains aldehyde groups instead of thiols
4,4'-(Ethyne-1,2-diyl)dibenzoic acidCarboxylic acidFeatures carboxylic acid groups
Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoateEsterContains ester functionalities
1,1-DiphenylethyleneNo functional groupsAn aromatic hydrocarbon without thiols

Uniqueness: The presence of thiol groups in 4,4'-(Ethyne-1,2-diyl)dibenzenethiol imparts distinct reactivity compared to these similar compounds. Its ability to form disulfide bonds and engage in redox chemistry makes it particularly valuable for applications requiring specific interactions and modifications .

XLogP3

4.2

Wikipedia

4,4'-(Ethyne-1,2-diyl)di(benzene-1-thiol)

Dates

Modify: 2023-07-26

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